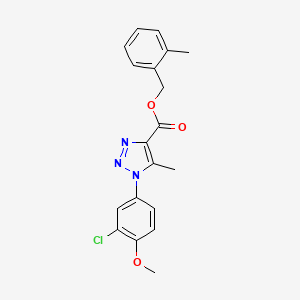
N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex molecules like "N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide" typically involves multiple steps, including the formation of the piperidine and tetrahydro-2H-pyran cores, followed by their functionalization. For example, Gawell (2003) describes the synthesis of a related compound, demonstrating the introduction of radioisotopes via an aryllithium reaction with carbon dioxide to form the labelled acid, subsequently transformed into the amide (Gawell, 2003). This approach highlights the complexity and precision required in synthesizing such compounds.
Molecular Structure Analysis
The molecular structure of complex organic molecules is crucial for understanding their chemical behavior. Techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling are commonly used. For instance, Kranjc et al. (2012) utilized X-ray crystallography to study the crystal structures of related compounds, providing insights into their conformational preferences and intermolecular interactions (Kranjc et al., 2012).
Chemical Reactions and Properties
The chemical reactivity of "N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide" can be inferred from related studies. Chemical transformations often exploit the functional groups present in the molecule, such as amide formation, substitution reactions, and ring-closing mechanisms. Mekheimer et al. (1997) explored reactions leading to the formation of fused pyridine systems, shedding light on potential chemical reactions this compound might undergo (Mekheimer et al., 1997).
Physical Properties Analysis
The physical properties of organic compounds, including melting points, boiling points, solubility, and crystal structure, are essential for their practical application. These properties are often determined experimentally and are influenced by the molecule's structure. For instance, the study by Kumara et al. (2018) on a novel pyrazole derivative provides detailed insights into its crystal structure, thermal stability, and intermolecular interactions, which are relevant for understanding similar compounds (Kumara et al., 2018).
Chemical Properties Analysis
The chemical properties, such as acidity/basicity, reactivity towards different reagents, and stability, are determined by the functional groups within the molecule. Research by Fan et al. (2006) on cannabinoid receptor ligands, including their synthesis and evaluation, provides insights into the chemical behavior and potential biological activity of structurally similar compounds (Fan et al., 2006).
Wissenschaftliche Forschungsanwendungen
Molecular Interaction Studies
Research has been conducted on molecules with structural similarities to N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide, focusing on their interactions with specific receptors, such as cannabinoid receptors. These studies utilize computational methods to analyze conformations and interactions, providing insights into the binding mechanisms and potential for drug development (Shim et al., 2002).
Synthesis and Characterization
Several studies have focused on synthesizing and characterizing compounds structurally related to N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide. These include novel syntheses of heterospirocyclic compounds and derivatives with potential biological activities. For example, research into thiazole-aminopiperidine hybrids as inhibitors for Mycobacterium tuberculosis GyrB demonstrates the methodological advancements and potential therapeutic applications of such compounds (Jeankumar et al., 2013).
Pharmacological Studies
Compounds related to N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide have been evaluated for various pharmacological activities, including as inhibitors of specific enzymes or receptors involved in disease processes. This includes research into glycine transporter 1 inhibitors and their potential as therapeutic agents for neurological disorders (Yamamoto et al., 2016).
Bioactivity and Drug Design
The design, synthesis, and bioactivity screening of novel benzamides and their metal complexes highlight the ongoing efforts to explore the therapeutic potential of compounds with similar frameworks to N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide. These studies aim to identify new bioactive compounds with applications in treating various diseases, demonstrating the wide-ranging implications of this research area (Khatiwora et al., 2013).
Eigenschaften
IUPAC Name |
N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]-4-phenyloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N2O2S/c1-31-24-10-6-5-7-22(24)20-28-15-11-21(12-16-28)19-27-25(29)26(13-17-30-18-14-26)23-8-3-2-4-9-23/h2-10,21H,11-20H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQXFPAQMBIHETO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1CN2CCC(CC2)CNC(=O)C3(CCOCC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[1-[2-(4-Chloro-3-methylphenoxy)acetyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2485021.png)



![3-{[(2,4-dichlorobenzoyl)oxy]imino}-1-(2,4-dichlorobenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B2485029.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-(benzofuran-2-yl)-3-hydroxypropyl)urea](/img/structure/B2485032.png)



![N-[2-(Furan-2-yl)-2-methoxyethyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2485038.png)
![ethyl 2-(2-((5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2485040.png)
![3,5,6-trimethylbenzo[d]thiazol-2(3H)-imine](/img/structure/B2485042.png)
